1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene
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Overview
Description
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, one fluorine atom, and one fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.
Fluorination: or under controlled conditions.
Fluoromethylation: The fluoromethyl group can be introduced using such as or .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoromethyl group or other substituents on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents like or can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as or can be employed.
Reduction: Reducing agents like or are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene involves its interaction with various molecular targets and pathways. The fluorine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain contexts.
1,2-Dimethoxy-4-fluorobenzene: Contains only one fluorine atom, resulting in different chemical properties.
1,2-Dimethoxy-3-fluorobenzene: Similar but lacks the fluoromethyl group.
Properties
Molecular Formula |
C9H10F2O2 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-fluoro-1-(fluoromethyl)-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
FZZHUULIKDWWEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CF)F)OC |
Origin of Product |
United States |
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